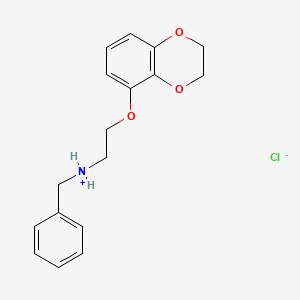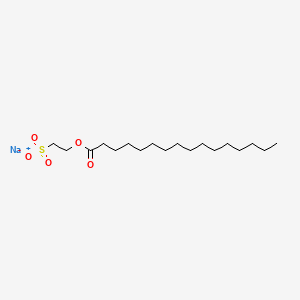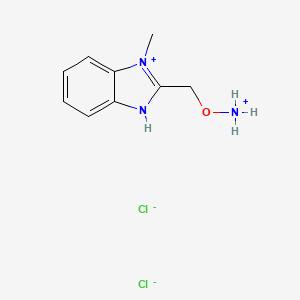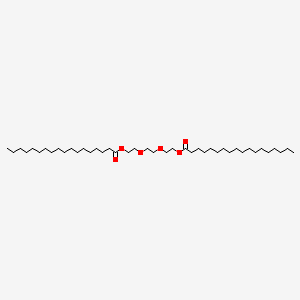
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the p-chlorophenyl group via nucleophilic substitution.
Step 3: Attachment of the benzyloxy group through etherification.
Step 4: Final functionalization with the m-tolyl group and formation of the oxalate salt.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis and automated reactors might be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonyl chlorides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Affecting the function of ion channels and altering cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-tolyl)piperazine oxalate
- 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate
- 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(phenyl)piperazine oxalate
Uniqueness
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
23904-94-1 |
|---|---|
Molekularformel |
C30H35ClN2O5 |
Molekulargewicht |
539.1 g/mol |
IUPAC-Name |
1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(3-methylphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C28H33ClN2O.C2H2O4/c1-23-8-7-11-27(22-23)31-19-17-30(18-20-31)16-5-6-21-32-28(24-9-3-2-4-10-24)25-12-14-26(29)15-13-25;3-1(4)2(5)6/h2-4,7-15,22,28H,5-6,16-21H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
OMWNBRFCWBLPRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)



![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)





